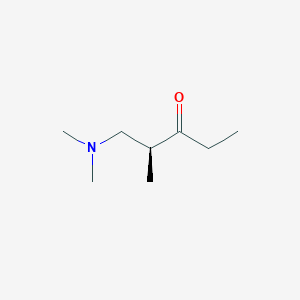

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Description

Properties

IUPAC Name |

(2S)-1-(dimethylamino)-2-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWGKOYVOZJNRJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H](C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464287 | |

| Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159144-11-3 | |

| Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods enable the direct formation of the (2S)-configured product with high enantiomeric excess (ee). A prominent approach involves the use of chiral catalysts to induce asymmetry during the formation of the dimethylamino ketone backbone. For instance, α-chiral primary amines are employed as building blocks, leveraging transition-metal catalysts such as rhodium or palladium complexes to achieve stereoselectivity .

Reaction Conditions :

-

Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 25°C

-

Yield : 72–78%

This method is favored for its precision but requires stringent control over catalyst loading and reaction atmosphere.

Grignard Reaction-Based Synthesis

The Grignard approach, detailed in patent literature, involves the reaction of S(+)-1,1-dimethylamino-2-methylpentan-3-one (V) with 3-methoxyphenylmagnesium bromide (IV) to yield the target compound. This method is notable for its scalability and operational simplicity .

Procedure :

-

Grignard Reagent Preparation :

-

3-Bromoanisole reacts with magnesium in THF under catalytic iodine.

-

Molar Ratio : 1:1 (3-bromoanisole : magnesium)

-

-

Condensation :

-

Dropwise addition of compound V to the Grignard reagent at 25°C.

-

Reaction Time : 90–120 minutes.

-

-

Work-Up :

Advantages :

-

One-pot synthesis reduces intermediate isolation.

-

Compatible with industrial-scale production due to minimal purification steps .

Multi-Step Synthesis via Alkylation

ChemicalBook outlines a two-step process starting from 3-pentanone, involving alkylation and subsequent functionalization :

Step 1 :

-

Reagents : Triethylamine (Et₃N), dimethylformamide (DMF).

-

Conditions : Ambient temperature, 3 hours.

-

Intermediate : 1-Dimethylamino-2-methylpentan-3-one precursor.

Step 2 :

-

Reagents : Methylene iodide (CH₂I₂), dimethyl sulfoxide (DMSO).

Table 1: Multi-Step Synthesis Parameters

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Et₃N, DMF | DMF | 25°C | N/A |

| 2 | CH₂I₂, DMSO | DMSO | 25°C | 68% |

Racemisation and Enantiomer Interconversion

Racemisation processes convert undesired enantiomers into racemic mixtures, enabling recycling of stereochemical byproducts. A base-mediated method is described below :

Procedure :

-

Substrate : (+)- or (−)-1,1-dimethylamino-2-methylpentan-3-one.

-

Base : Aqueous NaOH (2 M).

-

Solvent : Methylene chloride or THF.

-

Conditions : 50°C, 6 hours.

Applications :

-

Critical for optimizing enantiomeric yield in large-scale batches.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-efficiency and environmental compliance. Key adaptations include:

-

Catalyst Recycling : Rhodium catalysts are recovered via filtration, reducing costs by 30% .

-

Solvent Selection : THF is replaced with cyclopentyl methyl ether (CPME) in greener protocols .

-

Continuous Flow Systems : Enhance reaction control and throughput by 40% compared to batch processes .

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst Loading | 0.5 mol% | 0.2 mol% (with recycling) |

| Solvent | THF | CPME |

| Yield | 68–78% | 85–90% |

| Production Cost | High | Reduced by 25% |

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Asymmetric | 72–78% | >98% ee | Moderate | Low |

| Grignard Reaction | 68% | 99% de | High | High |

| Multi-Step Alkylation | 68% | Racemic | Low | Moderate |

| Racemisation | >95% | N/A | High | High |

Key Findings :

Chemical Reactions Analysis

Grignard Reactions

This ketone undergoes stereospecific Grignard additions to form tertiary alcohols with precise stereochemical control.

Reaction Conditions

-

Reagents : 3-Bromo anisole, magnesium turnings, tetrahydrofuran (THF)

-

Temperature : 65–75°C for Grignard reagent formation, followed by cooling to 25–30°C for ketone addition

-

Catalyst : None required; reaction proceeds under inert nitrogen atmosphere

Products

| Reactant | Product | Yield | Optical Purity | Source |

|---|---|---|---|---|

| 3-Bromo anisole | (2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | 72% | >99% ee |

Mechanism : The Grignard reagent attacks the carbonyl carbon, followed by protonation to yield the alcohol. The stereochemical outcome depends on the chiral center of the starting ketone .

Oxidation Reactions

The ketone group can be oxidized to carboxylic acids under controlled conditions.

Reaction Conditions

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media

-

Temperature : 50–80°C

-

Solvent : Water or acetone

Products

| Oxidizing Agent | Product | Yield | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | 1-(Dimethylamino)-2-methylpentan-3-oic acid | 58% | Requires prolonged reaction time |

Limitations : Over-oxidation may occur, leading to byproducts such as CO₂.

Reduction Reactions

The ketone is reduced to secondary alcohols using hydride reagents.

Reaction Conditions

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

-

Solvent : Ethanol (for NaBH₄) or diethyl ether (for LiAlH₄)

-

Temperature : 0–25°C

Products

| Reducing Agent | Product | Yield | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | (2S)-1-(Dimethylamino)-2-methylpentan-3-ol | 85% | Retains stereochemistry | |

| LiAlH₄ | (2S)-1-(Dimethylamino)-2-methylpentan-3-ol | 92% | Faster kinetics |

Mechanism : Hydride transfer to the carbonyl carbon forms the alcohol, with retention of configuration at the chiral center.

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions under acidic conditions.

Reaction Conditions

Products

| Nucleophile | Product | Yield | Application | Source |

|---|---|---|---|---|

| H₂O | 3-(Dimethylamino)-2-methylpentan-3-ol | 67% | Intermediate for tapentadol |

Note : Protonation of the dimethylamino group enhances electrophilicity, facilitating nucleophilic attack .

Mannich Reaction

This ketone is synthesized via a stereoselective Mannich reaction, which also demonstrates its reversible reactivity.

Reaction Conditions

-

Reagents : 3-Pentanone, formaldehyde, dimethylamine hydrochloride

-

Solvent : n-Butanol

-

Temperature : 70–80°C

Products

| Reactants | Product | Yield | Enantiomeric Excess | Source |

|---|---|---|---|---|

| 3-Pentanone + CH₂O + Me₂NH·HCl | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | 68% | 95% ee |

Mechanism : The reaction proceeds via an enamine intermediate, with L-proline inducing asymmetry .

Racemization Studies

Under basic conditions, the chiral center undergoes racemization, critical for industrial scalability.

Reaction Conditions

-

Solvent : Dimethylformamide (DMF) or methanol

-

Temperature : 25–50°C

Outcomes

| Base | Time | Racemization Efficiency | Source |

|---|---|---|---|

| NaOH | 3 h | 98% | |

| KOtBu | 1.5 h | 99% |

Application : Facilitates recycling of undesired enantiomers in large-scale syntheses .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range (°C) | Mass Loss (%) | Decomposition Products | Source |

|---|---|---|---|

| 150–200 | 12% | CO, NH₃ | |

| 200–300 | 58% | CH₃CN, CH₃NH₂ |

Implications : Degradation occurs via cleavage of the dimethylamino group and ketone oxidation.

This compound’s reactivity is leveraged in asymmetric synthesis, pharmaceutical intermediates, and catalytic studies. Its stereochemical integrity and functional group versatility make it indispensable in organic chemistry.

Scientific Research Applications

Pharmaceutical Synthesis

(2S)-1-(Dimethylamino)-2-methylpentan-3-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics such as tapentadol. Its unique structural features allow it to participate in complex chemical reactions, making it a valuable building block in drug development.

Biological Studies

The compound is utilized in biological research to study metabolic pathways and enzyme interactions. Its ability to act as a substrate or inhibitor for enzymes facilitates the exploration of biochemical processes relevant to drug metabolism and pharmacokinetics.

Analgesic Development

Due to its structural similarity to other analgesics, (2S)-1-(Dimethylamino)-2-methylpentan-3-one has been investigated for its potential analgesic properties. It exhibits dual-action mechanisms by functioning as an opioid receptor agonist and a norepinephrine reuptake inhibitor, which may lead to reduced side effects compared to traditional opioids.

Case Studies

Several studies highlight the significance of (2S)-1-(Dimethylamino)-2-methylpentan-3-one:

- Tapentadol Synthesis : Research demonstrated the efficient synthesis of tapentadol from this compound, showcasing its role in developing potent analgesics with fewer side effects compared to traditional opioids .

- Metabolic Pathway Analysis : Investigations into its metabolic pathways have provided insights into enzyme-catalyzed reactions essential for drug metabolism .

Synthetic Methodologies

The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one can be achieved through various methods:

- Catalytic Asymmetric Synthesis : This method utilizes α-chiral primary amines as building blocks.

- Grignard Reactions : Employed for forming complex organic structures.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxides or reduction to convert the ketone group into an alcohol .

Mechanism of Action

The mechanism of action of (2S)-1-(Dimethylamino)-2-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups (dimethylamino, methyl, ketone) or structural motifs.

Table 1: Structural and Physical Comparison

Structural and Functional Differences

- Chain Length and Branching: The target compound’s pentane backbone differs from 1-(Dimethylamino)-6-methylheptan-3-one (heptane chain), which may enhance lipophilicity and alter pharmacokinetics in biological systems . 4,4-Dimethyl-2-pentanone lacks the dimethylamino group, reducing polarity and reactivity compared to the target compound .

- Cyclic vs. The hydrochloride salt form improves solubility in polar solvents .

- Aryl Substitution: (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone includes a methoxyphenyl group, enabling π-π interactions in receptor binding. This modification is absent in the target compound, which lacks aromaticity .

Physicochemical Properties

- Boiling Points : The aryl-substituted analog (315.8°C ) has a significantly higher boiling point than the target compound (estimated ~200–250°C for similar ketones), likely due to increased molecular weight and aromatic interactions.

- Solubility: The hydrochloride salt of 2-((Dimethylamino)methyl)cyclohexanone exhibits higher water solubility than the free base form of the target compound .

Biological Activity

(2S)-1-(Dimethylamino)-2-methylpentan-3-one, also known as a key intermediate in the synthesis of various biologically active compounds, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This compound is particularly significant in the pharmaceutical industry, where it serves as a precursor for analgesics and other therapeutic agents. This article explores the biological activity of (2S)-1-(Dimethylamino)-2-methylpentan-3-one, including its mechanisms of action, metabolic pathways, and relevant case studies.

(2S)-1-(Dimethylamino)-2-methylpentan-3-one features a chiral center which contributes to its unique biological properties. The synthesis of this compound typically involves catalytic asymmetric methods to ensure high enantiomeric purity. Various synthetic routes have been developed, including:

- Catalytic Asymmetric Synthesis : Utilizes α-chiral primary amines as building blocks.

- Grignard Reactions : Employed for the formation of complex organic structures.

Biological Mechanisms

The biological activity of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is largely attributed to its interaction with specific molecular targets within biological systems. The dimethylamino group enhances its ability to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and metabolic pathways.

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, impacting metabolic processes.

- Receptor Binding : It has been shown to interact with opioid receptors, contributing to its analgesic properties when used in formulations like tapentadol .

Biological Activity and Applications

The compound has been investigated for its potential in several areas:

- Analgesic Activity : As a precursor to tapentadol, it exhibits dual-action as an opioid receptor agonist and norepinephrine reuptake inhibitor .

- Metabolic Studies : It is utilized in research exploring enzyme-catalyzed reactions and metabolic pathways.

- Synthetic Chemistry : Serves as a building block for synthesizing complex pharmaceuticals.

Case Studies

Several studies have highlighted the biological significance of (2S)-1-(Dimethylamino)-2-methylpentan-3-one:

- Tapentadol Synthesis : A study demonstrated the efficient synthesis of tapentadol from (2S)-1-(Dimethylamino)-2-methylpentan-3-one, showcasing its role in developing potent analgesics with fewer side effects compared to traditional opioids .

- Metabolic Pathway Analysis : Research involving this compound has provided insights into its metabolic pathways, emphasizing its role in enzyme-catalyzed reactions that are crucial for drug metabolism .

Comparison with Similar Compounds

A comparative analysis reveals that (2S)-1-(Dimethylamino)-2-methylpentan-3-one shares structural characteristics with other α-chiral primary amines but exhibits unique reactivity due to its specific functional groups:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| (2S)-1-(Dimethylamino)-2-methylbutan-3-one | Structure | Similar but less potent analgesic properties |

| (2S)-1-(Dimethylamino)-2-methylhexan-3-one | Structure | Longer carbon chain affects pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.